Cas no 1936293-86-5 (but-2-yne-1-sulfonyl fluoride)

but-2-yne-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2-Butyne-1-sulfonyl fluoride
- but-2-yne-1-sulfonyl fluoride
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- MDL: MFCD28968445
- インチ: 1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h4H2,1H3
- InChIKey: CRKPNZYEIIOTOE-UHFFFAOYSA-N
- SMILES: C(S(F)(=O)=O)C#CC
but-2-yne-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224081-1.0g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 95% | 1.0g |
$457.0 | 2024-06-20 | |
Enamine | EN300-224081-5g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 5g |
$1322.0 | 2023-09-15 | ||
Enamine | EN300-224081-10g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 10g |
$1962.0 | 2023-09-15 | ||
Enamine | EN300-224081-0.1g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 95% | 0.1g |
$402.0 | 2024-06-20 | |
Enamine | EN300-224081-1g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 1g |
$457.0 | 2023-09-15 | ||
Enamine | EN300-224081-0.05g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 95% | 0.05g |
$383.0 | 2024-06-20 | |
Enamine | EN300-224081-2.5g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 95% | 2.5g |
$894.0 | 2024-06-20 | |
Enamine | EN300-224081-5.0g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 95% | 5.0g |
$1322.0 | 2024-06-20 | |
Enamine | EN300-224081-10.0g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 95% | 10.0g |
$1962.0 | 2024-06-20 | |
Enamine | EN300-224081-0.25g |
but-2-yne-1-sulfonyl fluoride |
1936293-86-5 | 95% | 0.25g |
$420.0 | 2024-06-20 |
but-2-yne-1-sulfonyl fluoride 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
but-2-yne-1-sulfonyl fluorideに関する追加情報
Chemical Profile of But-2-yne-1-sulfonyl fluoride (CAS No. 1936293-86-5)
But-2-yne-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 1936293-86-5, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of sulfonyl fluorides, which are known for their versatile reactivity and utility in constructing complex molecular frameworks. The presence of both a triple bond and a sulfonyl fluoride group in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The structure of but-2-yne-1-sulfonyl fluoride consists of a butynyl backbone substituted with a sulfonyl fluoride moiety at the terminal carbon. This configuration allows for facile functionalization at multiple sites, enabling chemists to explore diverse synthetic pathways. The triple bond (C≡C) serves as a versatile handle for reactions such as hydroboration-oxidation, cross-coupling, and cycloaddition, while the sulfonyl fluoride group can undergo nucleophilic substitution to introduce other functional groups or be converted into other sulfonate derivatives.
In recent years, sulfonyl fluorides have been extensively studied due to their role as key intermediates in drug discovery. The fluorine atom in sulfonyl fluorides enhances the lipophilicity and metabolic stability of molecules, which are critical factors in pharmaceutical design. Moreover, the sulfonyl group is a common pharmacophore found in many approved drugs, contributing to their efficacy and selectivity. The reactivity of but-2-yne-1-sulfonyl fluoride makes it particularly useful for constructing sulfonamide-based scaffolds, which are prevalent in medicinal chemistry.
One of the most compelling applications of but-2-yne-1-sulfonyl fluoride is in the synthesis of protease inhibitors. Proteases play crucial roles in various biological processes, and their inhibition is a major strategy in antiviral and anticancer drug development. The ability to introduce sulfonamide linkages via nucleophilic aromatic substitution or metal-catalyzed coupling reactions allows for the rapid assembly of complex protease inhibitors. Recent studies have demonstrated the utility of this compound in generating novel inhibitors targeting enzymes such as matrix metalloproteinases (MMPs) and cathepsins, which are implicated in cancer progression and inflammation.
Another area where but-2-yne-1-sulfonyl fluoride has shown promise is in the development of kinase inhibitors. Kinases are enzymes that phosphorylate other proteins, regulating numerous cellular processes. Inhibiting aberrant kinase activity is a cornerstone of targeted cancer therapy. The structural features of but-2-yne-1-sulfonyl fluoride enable the construction of small molecules that can bind to kinase active sites with high affinity. For instance, derivatives derived from this compound have been investigated as inhibitors of tyrosine kinases, which are overactive in many types of cancer. The triple bond can be used to form cyclic structures that mimic natural substrates or to create conformationally constrained analogs that improve binding affinity.
The synthetic versatility of but-2-yne-1-sulfonyl fluoride extends beyond pharmaceutical applications. It has been employed in materials science for the development of advanced polymers and coatings. The ability to incorporate sulfonamide functionalities into polymer backbones can enhance material properties such as solubility, thermal stability, and biodegradability. Additionally, the triple bond can serve as a precursor for polymerization reactions, leading to novel polymeric materials with tailored characteristics.
In academic research, but-2-yne-1-sulfonyl fluoride has been utilized as a building block for exploring new reaction pathways and methodologies. For example, its use in transition-metal-catalyzed cross-coupling reactions has led to innovative approaches for constructing carbon-carbon bonds under mild conditions. These advancements not only facilitate the synthesis of complex molecules but also contribute to the development of greener and more efficient synthetic strategies.
The future prospects for but-2-yne-1-sulfonyl fluoride are promising, with ongoing research aimed at expanding its utility in drug discovery and material science. As computational chemistry techniques continue to evolve, virtual screening methods can be employed to identify new applications for this compound by predicting its interactions with biological targets or its role in polymer chemistry. Furthermore, advances in synthetic methodologies may unlock novel transformations that further enhance its synthetic value.
In conclusion,but-2-yne-1-sulfonyl fluoride (CAS No. 1936293-86-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthesizing biologically active molecules, particularly protease and kinase inhibitors. Additionally, its utility in materials science and as a research tool underscores its broad applicability. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing chemical synthesis and innovation.
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